molecular formula C14H18ClNO B3085709 (2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride CAS No. 1158283-69-2

(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride

Cat. No. B3085709
CAS RN: 1158283-69-2
M. Wt: 251.75 g/mol
InChI Key: OWLCSGQODDEQIG-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)(1-naphthylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1158283-69-2 . It has a molecular weight of 251.76 and its IUPAC name is 2-methoxy-N-(1-naphthylmethyl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO.ClH/c1-16-10-9-15-11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,15H,9-11H2,1H3;1H . This indicates that the compound has a molecular formula of C14H17NO.ClH .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

Amino Protecting Group Applications

The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group is reported. This method demonstrates efficient and chemo-selective cleavage of protected tertiary amines under mild conditions, showcasing the utility of NAP derivatives in synthetic chemistry for protecting amino groups during the synthesis of complex molecules (Godin, Compain, & Martin, 2003).

Chiral Anisotropic Reagents

Racemic naphthylmethoxyacetic acids, used as chiral anisotropic reagents for absolute configuration determination of chiral secondary alcohols and primary amines, can be resolved into enantiomers. This application highlights the role of naphthyl derivatives in stereochemical analyses and the preparation of chiral compounds (Arita, Yabuuchi, & Kusumi, 2003).

Protecting Groups for Hydroxy and Mercapto Groups

The development of 2-Naphthylmethoxymethyl (NAPOM) for the protection of various hydroxy and mercapto groups is another significant application. NAPOM offers mild introduction conditions and compatibility with various solvents, making it a valuable protecting group in organic synthesis (Sato, Oishi, & Torikai, 2015).

Antibacterial Activity

The synthesis and structural characterization of N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide showed good antibacterial activity, illustrating the potential of naphthylmethyl derivatives in developing new antibacterial agents (Zhi, 2010).

Anion Recognition Ability

A novel tripodand featuring naphthoeic amide groups demonstrates anion binding ability in chloroform solution, binding with acetate, dihydrogen phosphate, and fluoride ions to form 1:1 complexes. This finding underscores the potential of naphthyl derivatives in the development of anion sensors and recognition materials (Hao, Hiratani, Kameta, & Oba, 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . It’s important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

2-methoxy-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-16-10-9-15-11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,15H,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCSGQODDEQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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